molecular formula C11H16N2O B13929708 2-methyl-4-(1-piperazinyl)Phenol

2-methyl-4-(1-piperazinyl)Phenol

Cat. No.: B13929708
M. Wt: 192.26 g/mol
InChI Key: RHSRYNCHQNXURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(1-piperazinyl)Phenol, also known as Desmethylolanzapine (IUPAC name: 2-Methyl-4-(1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine), is a psychotropic agent belonging to the thienobenzodiazepine class. Its molecular formula is C₁₆H₁₈N₄S, with an average mass of 298.408 g/mol . The compound features a thienobenzodiazepine core substituted with a methyl group at position 2 and a piperazine moiety at position 2. It is structurally related to olanzapine (OLZ), a widely used antipsychotic, but lacks the 4-methyl group on the piperazine ring, which influences its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-4-piperazin-1-ylphenol

InChI

InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3

InChI Key

RHSRYNCHQNXURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)O

Origin of Product

United States

Preparation Methods

N-Arylation and Catalytic Hydrogenation Method (Patent EP1230231B1)

This method focuses on preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine, a closely related compound to 2-methyl-4-(1-piperazinyl)phenol, which shares the piperazinyl-phenol core.

Procedure:

  • Starting Material: N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine.
  • Catalyst: Palladium on charcoal (5% Pd/C, water-wet).
  • Reaction Conditions:
    • Suspension in methoxyethanol at 20–25°C.
    • Degassed under nitrogen.
    • Heated to 70–75°C.
    • Sodium hypophosphite monohydrate solution added slowly over 2–2.5 hours at 70–75°C.
    • Reaction monitored by thin-layer chromatography until completion (30–45 minutes after addition).
  • Post-reaction Treatment:
    • Cooled to 25–30°C.
    • Diluted with water.
    • pH adjusted to ≤2 with concentrated hydrochloric acid.
    • Stirred for 15 minutes.
    • Catalyst filtered off and washed.

Yields and Notes:

  • The process yields the corresponding amine by reduction of the nitro group.
  • The reaction is carried out at mild pressure (1–5 atm) and temperature (20–50°C, preferably 20–30°C) for hydrogenation steps.
  • The method is scalable but requires careful purification steps including extraction and salt formation to remove impurities.

Base-Mediated N-Arylation Using Metal Salts (Patent US4267179A)

This approach involves:

  • Conversion of substituted phenol to its sodium salt using sodium hydride or sodium hydroxide.
  • Reaction of the sodium phenolate with piperazine derivatives in polar solvents (water mixed with 2-propanol or 2-propanone).
  • Use of bases such as potassium iodide to enhance reaction rates.
  • Elevated temperatures (80–130°C) to improve conversion.

Procedure Highlights:

  • The phenol is first deprotonated to form the sodium salt.
  • Reaction with piperazine is carried out under reflux in a polar solvent mixture.
  • After completion, the product is acidified with concentrated hydrochloric acid to precipitate the desired compound.
  • The precipitate is filtered, washed with water and 2-propanol, and dried.

Yields and Notes:

  • This method improves the rate and yield of N-arylation compared to direct coupling.
  • Purification involves crystallization and column chromatography.
  • Typical yields reported for related compounds range from 65% to over 90% depending on substituents and conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents & Catalysts Conditions Yield Range Notes
Catalytic Hydrogenation (EP1230231B1) N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine Pd/C, Sodium hypophosphite monohydrate 70–75°C, 1–5 atm H2, 2–2.5 h addition Not explicitly stated, high conversion Requires acidification and catalyst filtration; scalable
Base-Mediated N-Arylation (US4267179A) Sodium salt of substituted phenol and piperazine Sodium hydride or hydroxide, KI 80–130°C, polar solvent mixture 65–90% (related compounds) Enhanced rate with base and iodide; crystallization purification
Multi-Step Nitration & Piperazinylation (PMC6274350) 3-chloro-4-fluorophenol, substituted phenyl piperazine Mild nitration reagents, toluene or chlorobenzene Reflux 2–6 h for piperazinylation 60% nitration, up to 83% piperazinylation One-pot reductive cyclization possible; solvent choice critical

Detailed Research Outcomes and Notes

  • Catalytic hydrogenation effectively reduces nitro groups on piperazine-phenol intermediates to amines, crucial for obtaining the final 2-methyl-4-(1-piperazinyl)phenol structure or its analogs. The use of sodium hypophosphite as a hydrogen donor under mild conditions minimizes side reactions and degradation.

  • Base-mediated N-arylation exploits the increased nucleophilicity of phenolate ions to improve coupling efficiency with piperazine. The addition of potassium iodide acts as a phase-transfer catalyst, facilitating the reaction in mixed solvents.

  • Multi-step nitration and piperazinylation methods demonstrate that controlling the degree of nitration and solvent polarity directly influences the yield and purity of piperazinylated phenols. The subsequent reductive cyclization step can be adapted for related heterocyclic derivatives, suggesting potential for synthetic flexibility.

  • Purification techniques such as flash column chromatography and acid-base extraction are essential for isolating pure compounds, especially when unreacted starting materials or side products are present.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1-piperazinyl)Phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various alkylated or halogenated derivatives.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

  • 2-methyl-4-(1-piperazinyl)phenol serves as a building block in the synthesis of more complex molecules with pharmaceutical applications.
  • Piperazine-containing compounds have been explored for antimalarial activity . For example, piperazine-containing 4(1H)-quinolones have been developed with enhanced solubility and tested for in vitro and in vivo antimalarial activity .

Antifungal Applications

  • Research has explored the use of piperazine derivatives in antifungal agents .
  • Certain 1H-imidazoles and 1H-1,2,4-triazoles containing piperazine moieties exhibit effectiveness in inhibiting the growth of Candida albicans, suggesting their potential in treating conditions like vaginal candidosis .

Antimicrobial Properties

  • Intermediates and derivatives related to piperazine compounds have demonstrated strong antimicrobial properties . These compounds are active against a wide variety of fungi and bacteria, including Microsporum canis, Trichophyton rubrum, Candida albicans, and Staphylococcus hemolyticus .

Examples of related compounds and their applications:

CompoundApplication
4-(2-methyl-1-piperazinyl)phenol dihydrobromideThis compound was produced in a synthesis yielding 72 parts (97%) .
Cis-1-butyl-3-[4-[4-[4-[4-[[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-imidazolidinedioneThis compound has shown effectiveness against various fungi and bacteria . It can be formulated into oral drops for systemic or topical administration .
Cis-1-[4-[4-[4-[[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperzinyl]phenyl]-3-propyl-2-imidazolidinoneThis compound also exhibits antimicrobial properties and can be formulated into injectable solutions .
2-(4-methyl-1-piperazinyl)nicotinaldehydeThis is a related product available for scientific research .

Mechanism of Action

The mechanism of action of 2-methyl-4-(1-piperazinyl)Phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially affecting pathways related to neurotransmission and cellular signaling . The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Olanzapine (OLZ)

Structure: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine . Molecular Formula: C₁₇H₂₀N₄S. Key Differences:

  • The piperazine ring in OLZ is substituted with a methyl group at position 4, enhancing lipophilicity and metabolic stability compared to Desmethylolanzapine .
  • Pharmacological Impact : The 4-methyl group in OLZ reduces first-pass metabolism, leading to a longer half-life and improved bioavailability. Desmethylolanzapine, lacking this group, may exhibit faster clearance and reduced CNS penetration .
Property 2-Methyl-4-(1-piperazinyl)Phenol Olanzapine (OLZ)
Piperazine Substitution 1-Piperazinyl 4-Methyl-1-piperazinyl
Molecular Formula C₁₆H₁₈N₄S C₁₇H₂₀N₄S
Therapeutic Use Psychotropic (precursor) Antipsychotic
Metabolic Stability Lower (due to lack of 4-methyl) Higher

Hoechst 33258 (Bisbenzimide)

Structure: 4-[5-(4-Methyl-1-piperazinyl)-2-benzimidazolyl]-2-benzimidazolylphenol trihydrochloride . Molecular Formula: C₂₅H₂₄N₆O·3HCl. Key Differences:

  • Hoechst 33258 contains two benzimidazole rings and a phenol group, enabling DNA minor groove binding and fluorescence-based nucleic acid staining. In contrast, 2-Methyl-4-(1-piperazinyl)Phenol lacks planar aromatic systems for intercalation .
  • Applications: Hoechst 33258 is used in molecular biology for DNA quantification and cell cycle analysis, whereas 2-Methyl-4-(1-piperazinyl)Phenol is primarily a psychotropic agent .
Property 2-Methyl-4-(1-piperazinyl)Phenol Hoechst 33258
Core Structure Thienobenzodiazepine Benzimidazole-phenol
DNA Binding No Yes (minor groove)
Fluorescence None λabs 352 nm
Toxicity CNS effects Genotoxic, carcinogenic

4-Piperazinophenol Dihydrobromide

Structure: 4-(1-Piperazinyl)phenol dihydrobromide . Molecular Formula: C₁₀H₁₄N₂O·2HBr. Key Differences:

  • This compound is a simpler phenol-piperazine derivative without the thienobenzodiazepine core. It serves as a chemical building block for synthesizing complex molecules, unlike 2-Methyl-4-(1-piperazinyl)Phenol, which has intrinsic psychotropic activity .
Property 2-Methyl-4-(1-piperazinyl)Phenol 4-Piperazinophenol Dihydrobromide
Complexity High (heterocyclic core) Low (simple phenol-piperazine)
Application Drug precursor Synthetic intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.